molecular formula C19H26N4O2S B4711965 N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide

N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B4711965
M. Wt: 374.5 g/mol
InChI Key: ICUAVKUYKPKBGS-UHFFFAOYSA-N
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Description

N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a pyrazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving sulfur and carbon sources under controlled conditions.

    Introduction of Substituents: The ethyl and methyl groups are introduced through alkylation reactions, which require specific catalysts and reaction conditions to ensure selectivity.

    Formation of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a suitable diketone.

    Coupling Reactions: The final step involves coupling the thiophene and pyrazole rings through amide bond formation, typically using carbodiimide reagents under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with specific biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

    Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(cyclopentylcarbamoyl)-1-ethylpyrazol-4-yl]-2-(4-ethylphenyl)quinoline-4-carboxamide
  • N-[3-(cyclopentylcarbamoyl)-1-ethylpyrazol-4-yl]-2-(4-ethylphenyl)quinoline-4-carboxamide

Uniqueness

N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide is unique due to the presence of both a thiophene and a pyrazole ring in its structure, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-1-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-4-14-12(3)26-19(16(14)18(25)20-13-8-6-7-9-13)21-17(24)15-10-11-23(5-2)22-15/h10-11,13H,4-9H2,1-3H3,(H,20,25)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUAVKUYKPKBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)NC2CCCC2)NC(=O)C3=NN(C=C3)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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